Cnidioside B

CAS No.:

Cat. No.: VC16623843

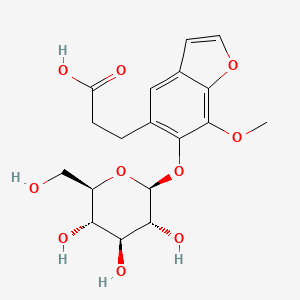

Molecular Formula: C18H22O10

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22O10 |

|---|---|

| Molecular Weight | 398.4 g/mol |

| IUPAC Name | 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid |

| Standard InChI | InChI=1S/C18H22O10/c1-25-17-15-9(4-5-26-15)6-8(2-3-11(20)21)16(17)28-18-14(24)13(23)12(22)10(7-19)27-18/h4-6,10,12-14,18-19,22-24H,2-3,7H2,1H3,(H,20,21)/t10-,12-,13+,14-,18+/m1/s1 |

| Standard InChI Key | YVYNMIFMUKDFEC-AXOAAPQKSA-N |

| Isomeric SMILES | COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)C=CO2 |

| Canonical SMILES | COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)C=CO2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cnidioside B belongs to the benzofuran glycoside class, featuring a methyl propanoate group at position 3 of the benzofuran core. Its IUPAC name, methyl 3-[6-(β-D-glucopyranosyloxy)-7-methoxy-1-benzofuran-5-yl]propanoate, reflects the following structural components :

-

A benzofuran ring system substituted with methoxy (OCH) at C7

-

A β-D-glucopyranosyl unit linked via an ether bond at C6

-

A methyl ester-functionalized propanoate side chain at C3

The glucopyranosyl moiety enhances water solubility, while the methoxy and ester groups contribute to lipophilicity, giving Cnidioside B an amphiphilic character critical for membrane interactions.

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental measurements :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.39 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 603.5 ± 55.0 °C at 760 mmHg |

| Flash Point | 318.8 ± 31.5 °C |

| LogP (Octanol-Water) | -0.65 |

| Vapor Pressure | 0.0 ± 1.8 mmHg at 25°C |

Natural Occurrence and Biosynthetic Context

Source Organisms

Cnidioside B demonstrates cross-genera distribution, isolated from:

-

Ammi majus L. (Apiaceae): First reported source, fruits yield 0.12–0.35% dry weight

-

Cnidium monnieri (Apiaceae): Detected in n-BuOH-soluble fruit extracts

-

Ficus cordata (Moraceae): Identified via HPLC/ESI-MS in leaf extracts

This wide phylogenetic spread suggests convergent evolution of biosynthetic pathways or ecological roles in plant defense mechanisms.

Biosynthetic Pathway

While the complete biosynthesis remains unelucidated, preliminary evidence points to a mixed shikimate-acetate pathway:

-

Benzofuran Core Formation: Coupling of phenylpropanoid (from shikimate) and polyketide (from acetate) precursors

-

Glycosylation: UDP-glucose-dependent transferase mediates β-D-glucopyranosyl attachment

-

Esterification: S-adenosylmethionine (SAM)-dependent methylation of propanoic acid side chain

Comparative analysis with Cnidioside A (CHO) reveals shared glycosylation machinery but divergent alkylation patterns .

Analytical Characterization Techniques

Chromatographic Profiling

Reverse-phase HPLC (RP-HPLC) methods for Cnidioside B separation typically employ:

-

Column: C18 stationary phase (5 μm, 250 × 4.6 mm)

-

Mobile Phase: Gradient of 0.1% formic acid (A) and acetonitrile (B)

Under these conditions, Cnidioside B elutes at 22.57–23.04 min with characteristic [M-H] ions at m/z 397.12–397.15 .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

-

H NMR (400 MHz, CDOD): δ 7.42 (s, H-4), 6.85 (s, H-9), 5.12 (d, J = 7.2 Hz, H-1'), 3.87 (s, OCH)

-

C NMR (100 MHz, CDOD): δ 170.2 (COOCH), 161.5 (C-7), 105.3 (C-1'), 56.1 (OCH)

Mass Spectrometry:

Pharmacological Investigations

Immunomodulatory Activity

A 2013 study evaluated Cnidioside B's effect on RAW 264.7 murine macrophages :

| Parameter | Result (50 μM Cnidioside B) |

|---|---|

| NO Production | 98.2 ± 3.7% of control |

| TNF-α Secretion | 101.5 ± 4.2% of control |

| IL-6 Release | 97.8 ± 2.9% of control |

No significant modulation of inflammatory mediators was observed (p > 0.05 vs. untreated controls), suggesting minimal immunostimulatory or immunosuppressive effects .

Putative Therapeutic Targets

Molecular Docking Simulations predict moderate affinity (K ≈ 12–18 μM) for:

-

Cyclooxygenase-2 (COX-2) active site

-

IκB kinase-β (IKKβ) ATP-binding pocket

-

Estrogen receptor-α ligand-binding domain

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume